Bienvenue dans la boutique en ligne BenchChem!

OPC-14523 hydrochloride

Antidepressant Forced Swimming Test Pharmacodynamics

OPC-14523 HCl is a sigma/5-HT1A agonist with SERT affinity. Its polypharmacology produces rapid antidepressant-like effects after a single oral dose (rat ED50 27 mg/kg), unlike delayed-onset SSRIs. Ideal for FST/TST paradigms and cognitive studies without AChE inhibition. Suitable for benchmarking novel rapid-onset candidates.

Molecular Formula C23H29Cl2N3O2
Molecular Weight 450.4 g/mol
CAS No. 145969-31-9
Cat. No. B3047852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOPC-14523 hydrochloride
CAS145969-31-9
Molecular FormulaC23H29Cl2N3O2
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCC(=O)N2CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl
InChIInChI=1S/C23H28ClN3O2.ClH/c1-29-22-8-3-7-21-20(22)9-10-23(28)27(21)12-4-11-25-13-15-26(16-14-25)19-6-2-5-18(24)17-19;/h2-3,5-8,17H,4,9-16H2,1H3;1H
InChIKeySFOVXVXPFWJNBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OPC-14523 Hydrochloride (CAS 145969-31-9): A Combined Sigma and 5-HT1A Receptor Agonist with Antidepressant-Like Activity


OPC-14523 hydrochloride is an orally active, combined sigma and 5-HT1A receptor agonist [1]. It exhibits high binding affinity for sigma receptors (σ1 IC50 = 47 nM; σ2 IC50 = 56 nM), the 5-HT1A receptor (IC50 = 2.3 nM), and the 5-HT transporter (IC50 = 80 nM) [1]. The compound also inhibits the in vitro reuptake of serotonin (IC50 = 27 nM) while showing minimal activity against norepinephrine and dopamine reuptake [1].

Why Generic 5-HT1A or Sigma Agonists Cannot Substitute for OPC-14523 Hydrochloride (CAS 145969-31-9)


OPC-14523 is not simply interchangeable with standard antidepressants like fluoxetine (SSRI) or imipramine (TCA) because its unique dual agonist mechanism at both sigma and 5-HT1A receptors enables a distinct pharmacological profile [1]. Critically, while fluoxetine requires repeated dosing over at least four days to produce antidepressant-like effects in the forced swimming test, OPC-14523 achieves this effect after a single oral dose [1]. Additionally, OPC-14523 does not inhibit serotonin reuptake in vivo at behaviorally effective doses, distinguishing it from fluoxetine and other serotonin reuptake inhibitors [1].

Quantitative Differentiation Evidence for OPC-14523 Hydrochloride (CAS 145969-31-9) vs. Standard Antidepressants


Acute Single-Dose Efficacy of OPC-14523 vs. Repeated Dosing Requirement for Fluoxetine and Imipramine

OPC-14523 produces a marked antidepressant-like effect after a single oral administration in the forced swimming test (FST), whereas fluoxetine and imipramine each require at least four days of repeated dosing to demonstrate comparable activity [1].

Antidepressant Forced Swimming Test Pharmacodynamics

In Vivo 5-HT Reuptake Inhibition: OPC-14523 vs. Fluoxetine

OPC-14523 fails to inhibit 5-HT reuptake in vivo at oral doses below 100 mg/kg, in contrast to fluoxetine, which inhibits 5-HT reuptake at behaviorally effective doses [1].

Serotonin Reuptake In Vivo Pharmacology Mechanism of Action

5-HT Transporter Selectivity: OPC-14523 vs. Monoamine Reuptake Inhibitors

OPC-14523 shows selective inhibition of serotonin reuptake in vitro (IC50 = 27 nM for 3H-5-HT), with very weak inhibitory activity against norepinephrine (3H-NE) and dopamine (3H-DA) reuptake [1]. This selectivity profile distinguishes it from dual or triple reuptake inhibitors.

Monoamine Transporter Selectivity Profile In Vitro Pharmacology

Potency Enhancement with Repeated Dosing in Rodent Models

OPC-14523 exhibits increased potency with repeated daily dosing in mice, as indicated by the shift in ED50 values from 20 mg/kg (single dose) to 2 mg/kg after seven consecutive days of treatment .

Repeated Dosing ED50 Shift Antidepressant

Receptor Binding Affinity Profile: OPC-14523 vs. Class Baseline

OPC-14523 demonstrates a distinct multi-target binding profile with nanomolar affinities for sigma receptors (σ1/2 IC50 = 47/56 nM), 5-HT1A receptor (IC50 = 2.3 nM), and 5-HT transporter (IC50 = 80 nM) [1]. Notably, OPC-14523 does not inhibit MAO A or B activities or muscarinic receptors [1].

Receptor Binding Sigma Receptor 5-HT1A Receptor

Hydrochloride Salt Form Advantage for Solubility and Formulation

The hydrochloride salt of OPC-14523 offers enhanced aqueous solubility compared to the free base form, with reported solubility of 5 mg/mL in H2O (with ultrasonic, warming to 60°C) and 83.33 mg/mL in DMSO (185.01 mM) . This salt form also provides improved stability and handling characteristics [1].

Salt Form Solubility Formulation

Optimal Research Applications for OPC-14523 Hydrochloride (CAS 145969-31-9) Based on Differential Evidence


Investigating Rapid-Onset Antidepressant Mechanisms

OPC-14523 is uniquely suited for studies requiring acute antidepressant-like behavioral effects in rodent models. Its ability to produce significant reduction in immobility time in the forced swimming test after a single oral dose (ED50 = 20-27 mg/kg) [1] enables experimental designs focused on rapid-onset mechanisms, contrasting sharply with fluoxetine or imipramine, which require at least four days of repeated dosing for comparable effects [1].

Sigma and 5-HT1A Dual Agonism Research Without Reuptake Confounding

OPC-14523 serves as an ideal tool compound for investigating the combined pharmacological effects of sigma and 5-HT1A receptor agonism. Critically, it does not inhibit serotonin reuptake in vivo at behaviorally effective doses (<100 mg/kg p.o.) [1], allowing researchers to attribute observed effects directly to receptor agonism rather than transporter blockade. This profile is distinct from fluoxetine and other SSRIs, which rely primarily on reuptake inhibition [1].

Chronic Antidepressant Dosing Studies with Enhanced Potency

For longitudinal studies requiring repeated daily dosing, OPC-14523 demonstrates a marked increase in potency over time. In mouse forced swimming tests, the ED50 shifts from 20 mg/kg after a single dose to 2 mg/kg after seven days of consecutive treatment . This 10-fold potency enhancement provides a quantifiable baseline for evaluating adaptive neurobiological changes associated with sustained sigma/5-HT1A receptor stimulation.

Selective Serotonin Transporter Pharmacology In Vitro

OPC-14523 is appropriate for in vitro studies requiring selective serotonin transporter (SERT) inhibition. It inhibits 3H-5-HT reuptake with an IC50 of 27 nM while exhibiting very weak activity at norepinephrine and dopamine transporters [1]. This selectivity profile, combined with absent MAO A/B and muscarinic receptor activity [1], makes it a cleaner pharmacological tool than broader-spectrum monoamine transporter inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for OPC-14523 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.